![molecular formula C39H76N2 B12871097 1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine](/img/structure/B12871097.png)
1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with long-chain alkenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine typically involves the following steps:
Formation of Alkenyl Chains: The alkenyl chains are synthesized through a series of reactions, including Wittig reactions and olefin metathesis.
Piperazine Ring Formation: The piperazine ring is formed through cyclization reactions involving appropriate diamines and dihaloalkanes.
Substitution Reactions: The alkenyl chains are then attached to the piperazine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, solvent selection, and catalyst use.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine undergoes various chemical reactions, including:
Oxidation: The alkenyl groups can be oxidized to form epoxides or diols.
Reduction: The double bonds in the alkenyl chains can be reduced to form saturated alkyl chains.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Epoxides and Diols: Formed from the oxidation of alkenyl groups.
Saturated Alkyl Chains: Resulting from the reduction of double bonds.
Substituted Piperazines: Products of nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine involves its interaction with specific molecular targets. The compound’s long alkenyl chains allow it to integrate into lipid membranes, potentially disrupting membrane integrity and function. Additionally, the piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-piperazine: Lacks the methyl group on the piperazine ring.
1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-ethyl-piperazine: Contains an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness
1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine is unique due to the presence of both long alkenyl chains and a methyl-substituted piperazine ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C39H76N2 |
|---|---|
Poids moléculaire |
573.0 g/mol |
Nom IUPAC |
1-methyl-4-[(8Z,25Z)-tetratriaconta-8,25-dien-17-yl]piperazine |
InChI |
InChI=1S/C39H76N2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-39(41-37-35-40(3)36-38-41)33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h17-20,39H,4-16,21-38H2,1-3H3/b19-17-,20-18- |
Clé InChI |
BBOGJDUMFCVAOZ-CLFAGFIQSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(CCCCCCC/C=C\CCCCCCC)N1CCN(CC1)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(CCCCCCCC=CCCCCCCC)N1CCN(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


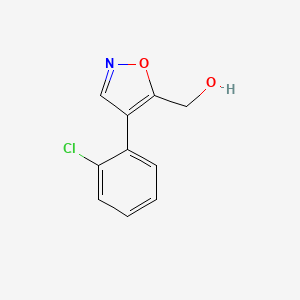
![2-Nitrobenzo[d]oxazol-4-amine](/img/structure/B12871020.png)
![1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone](/img/structure/B12871030.png)
![2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12871033.png)
![Benzo[d]oxazole-2,7-dicarbonitrile](/img/structure/B12871038.png)
![1-(4,6-Bis(methoxycarbonyl)-[1,1'-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide](/img/structure/B12871058.png)
![(S)-2'-(Diphenylphosphino)-4,4',6,6'-tetramethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12871062.png)
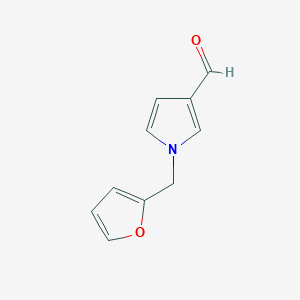
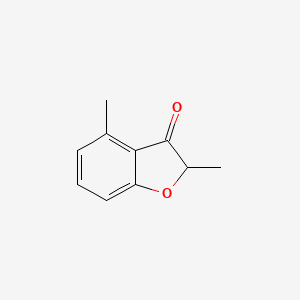

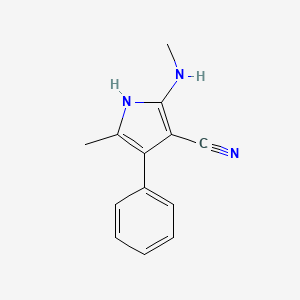
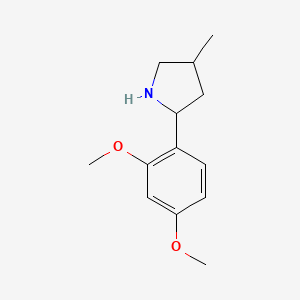
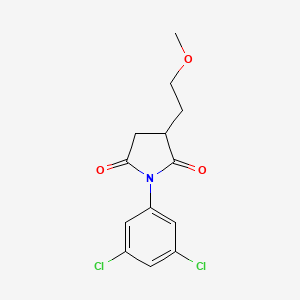
![(1R)-Dicyclohexyl(2'-(naphthalen-1-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12871106.png)
